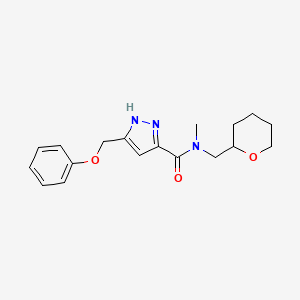
4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one, also known as CBO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CBO is a heterocyclic compound that contains both an oxazole and a benzylidene group, making it a unique and versatile molecule.
作用機序
4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is believed to interact with metal ions through its oxazole group, leading to fluorescence. Its ability to inhibit protein kinase C is thought to be due to its ability to bind to the enzyme's active site and prevent substrate binding. The mechanism by which 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one induces apoptosis in cancer cells is not fully understood but is thought to involve the activation of caspases, enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been shown to have low toxicity in vitro, making it a promising compound for further study. Its ability to inhibit protein kinase C may have potential therapeutic applications in diseases such as cancer and diabetes. 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one's ability to induce apoptosis in cancer cells may also make it a potential anti-cancer agent.
実験室実験の利点と制限
One advantage of 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is its fluorescent properties, which make it useful as a probe for metal ion detection. Its low toxicity also makes it a promising compound for further study. However, one limitation of 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one research. One area of interest is its potential as an anti-cancer agent, and further studies could investigate its mechanism of action and efficacy in vivo. 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one's ability to inhibit protein kinase C also makes it a potential therapeutic target for diseases such as cancer and diabetes. Additionally, further research could explore the use of 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one as a fluorescent probe for other metal ions and its potential applications in other scientific fields.
合成法
The synthesis of 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one can be achieved through a multi-step process starting with the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorobenzylidene)malononitrile. This intermediate is then cyclized with ethyl chloroacetate to form 4-(4-chlorobenzylidene)-2-cyano-3-oxobutanoic acid ethyl ester. Finally, the ethyl ester is reacted with phenylacetylene in the presence of a base to form 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one.
科学的研究の応用
4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has shown potential as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been studied as a potential inhibitor of protein kinase C, an enzyme involved in cell signaling pathways. 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has also been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
(4E)-4-[(4-chlorophenyl)methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-15-9-6-14(7-10-15)12-16-18(21)22-17(20-16)11-8-13-4-2-1-3-5-13/h1-12H/b11-8+,16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLTZPOVAKCPOT-USFYMYEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(4-chlorobenzylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-methoxy-5-pyrimidinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6122402.png)
![(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)
![3-(4-chlorophenyl)-7-[2-(dimethylamino)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6122408.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6122417.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6122420.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4-methyl-N-[2-(1-piperidinyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6122436.png)

![2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6122447.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6122454.png)
![1-{4-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6122462.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6122468.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6122483.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6122498.png)
![N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6122501.png)